molecular formula C8H9Cl2N5 B1296633 N-(3,5-dichlorophenyl)imidodicarbonimidic diamide CAS No. 1672-93-1

N-(3,5-dichlorophenyl)imidodicarbonimidic diamide

Cat. No.: B1296633
CAS No.: 1672-93-1
M. Wt: 246.09 g/mol
InChI Key: BUXACHZAYWAZJL-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)imidodicarbonimidic diamide is a high-purity synthetic biguanide compound offered for research and development purposes. This substance is supplied with a minimum purity of 98% and is characterized by its molecular formula C 8 H 9 Cl 2 N 5 and a molecular weight of 246.10 g/mol . Its structure is defined by the CAS registry number 175205-04-6 . As a member of the biguanide chemical family, this compound is of significant interest in basic pharmacological research, particularly in the study of receptor-ligand interactions . Biguanide derivatives, such as the well-known phenylbiguanide, have a established history of use as selective agonists for the 5-hydroxytryptamine (5-HT 3 ) receptor, a ligand-gated ion channel . Research into these receptors is crucial for understanding various neurological and pulmonary chemoreflex pathways . The presence of dichloro substitutions on the phenyl ring in this specific analog may influence its physicochemical properties, such as lipophilicity and electronic distribution, which can be critical for structure-activity relationship (SAR) studies aimed at modulating receptor affinity and selectivity. This product is intended for laboratory research applications only. It is not for human or veterinary diagnostic or therapeutic uses, nor for food or drug use. Researchers should handle all chemicals with appropriate safety precautions and refer to the material safety data sheet (MSDS) before use.

Properties

IUPAC Name

1-(diaminomethylidene)-2-(3,5-dichlorophenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N5/c9-4-1-5(10)3-6(2-4)14-8(13)15-7(11)12/h1-3H,(H6,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXACHZAYWAZJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)N=C(N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50339817
Record name N-(3,5-dichlorophenyl)imidodicarbonimidic diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1672-93-1
Record name N-(3,5-dichlorophenyl)imidodicarbonimidic diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)imidodicarbonimidic diamide typically involves the reaction of 3,5-dichloroaniline with cyanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)imidodicarbonimidic diamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

N-(3,5-dichlorophenyl)imidodicarbonimidic diamide serves as a building block in the synthesis of more complex organic molecules. It is utilized as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution enhances its utility in synthetic chemistry.

Biology

The compound has been investigated for its potential biological activities , including:

  • Antimicrobial Properties : Exhibiting effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : Demonstrated potential in inhibiting cancer cell proliferation by targeting specific enzymes involved in DNA synthesis.

Medicine

In medical research, this compound is explored for:

  • Therapeutic Applications : Particularly in the treatment of infectious diseases and cancer. Preclinical studies have evaluated its efficacy and safety as a chemotherapeutic agent.
  • Mechanism of Action : The compound is known to inhibit thymidylate synthase (TYMS), essential for DNA synthesis and repair, thus disrupting the proliferation of cancer cells.

Industry

In industrial applications, this compound is employed in the production of polymers and resins. Its chemical properties make it suitable for various formulations in materials science.

Case Study 1: Antitumor Efficacy

A study on various cancer cell lines revealed that this compound significantly inhibited cell proliferation with an IC50 value in the low micromolar range. This suggests potential development as a chemotherapeutic agent.

Case Study 2: Antimicrobial Activity

In vitro assays showed effective antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). The minimal inhibitory concentration (MIC) values were determined to be within a therapeutically relevant range, indicating its potential use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)imidodicarbonimidic diamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The imidodicarbonimidic diamide group is a hallmark of biguanide derivatives, which are known for diverse biological activities. Key structural analogs differ in:

  • Substituent position on the phenyl ring : Chlorine or other groups (e.g., methoxy, trifluoromethyl) at positions 2, 3, 4, or 3.
  • Core functional groups : Replacement of the imidodicarbonimidic diamide with succinimide, cyclopropane dicarboximide, or urea.
Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents Core Structure Key Applications/Toxicity Source
N-(3,5-dichlorophenyl)imidodicarbonimidic diamide C₉H₈Cl₂N₅ 3,5-dichlorophenyl Imidodicarbonimidic diamide Research chemical (unconfirmed)
Proguanil Hydrochloride C₁₁H₁₆ClN₅·HCl 4-chlorophenyl, isopropyl Imidodicarbonimidic diamide Antimalarial prophylaxis/treatment
Phenformin Hydrochloride C₁₀H₁₅N₅·HCl 2-phenylethyl Imidodicarbonimidic diamide Antidiabetic (withdrawn for toxicity)
Procymidone C₁₃H₁₁Cl₂NO₂ 3,5-dichlorophenyl Cyclopropane dicarboximide Fungicide (agricultural use)
N-(3,5-dichlorophenyl)succinimide (NDPS) C₁₀H₇Cl₂NO₂ 3,5-dichlorophenyl Succinimide Nephrotoxic (rat model)
N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide C₁₁H₁₄N₅O₂ 3,5-dimethoxyphenyl Imidodicarbonimidic diamide Experimental ligand (unpublished)

Physicochemical Properties

  • Polarity : Imidodicarbonimidic diamides are more polar than urea or dicarboximide derivatives due to multiple hydrogen-bonding sites.
  • Stability : Cyclopropane dicarboximides (procymidone) exhibit greater environmental persistence compared to hydrolytically labile succinimides (NDPS) .

Biological Activity

N-(3,5-dichlorophenyl)imidodicarbonimidic diamide, also known as a derivative of imidodicarbonimidic diamide, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C8_{8}H9_{9}Cl2_{2}N5_{5}
  • Molecular Weight : 237.2584 g/mol
  • Synonyms : N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide

This compound features a dichlorophenyl group attached to an imidodicarbonimidic backbone, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific protein targets. Notably, it has been identified as an inhibitor of thymidylate synthase (TYMS), an essential enzyme in DNA synthesis and repair. The inhibition of TYMS can lead to reduced proliferation of cancer cells by disrupting nucleotide synthesis .

Biological Activity Overview

  • Antitumor Activity :
    • In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including malignant melanoma and breast cancer cells. The selectivity index indicates a higher toxicity towards cancer cells compared to normal cells, suggesting potential for therapeutic use in oncology .
  • Antimicrobial Properties :
    • Preliminary investigations indicate that this compound possesses antibacterial properties against several strains of bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .
  • Anti-inflammatory Effects :
    • The compound has shown promise in modulating inflammatory pathways. It appears to inhibit the NF-kB signaling pathway, which is crucial in the inflammatory response, thereby reducing cytokine production in immune cells .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanism of ActionReference
AntitumorHighInhibition of thymidylate synthase
AntimicrobialModerateDisruption of cell wall synthesis
Anti-inflammatorySignificantInhibition of NF-kB pathway

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation with an IC50 value in the low micromolar range. This suggests that the compound could be developed further as a chemotherapeutic agent.

Case Study 2: Antimicrobial Activity

In vitro assays revealed that the compound showed effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimal inhibitory concentration (MIC) values were determined to be within a therapeutically relevant range.

Q & A

Q. What are the recommended synthetic routes for N-(3,5-dichlorophenyl)imidodicarbonimidic diamide, and how can structural purity be validated?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving malic acid derivatives and 3,5-dichloroaniline, followed by functionalization (e.g., succinic anhydride coupling for hapten preparation). Structural validation requires multi-technique characterization:
  • Infrared Spectroscopy (IR) : Confirms functional groups (e.g., imide, amide bonds).
  • Nuclear Magnetic Resonance (¹H NMR) : Identifies proton environments and substitution patterns.
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Validates molecular weight and purity .
  • X-ray Crystallography (if applicable): Resolves 3D conformation.

Q. How do experimental models assess the acute nephrotoxicity of N-(3,5-dichlorophenyl)-containing compounds?

  • Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are dosed intraperitoneally or orally with the compound. Toxicity endpoints include:
  • Biomarkers : Blood urea nitrogen (BUN), serum creatinine, and urinary protein levels.
  • Histopathology : Renal tubular necrosis or inflammation.
  • Time-course studies : Monitor onset (24–48 hours) and recovery (7–14 days post-exposure). Gender differences in sensitivity (e.g., higher susceptibility in male rats) must be controlled .

Q. What are the primary applications of N-(3,5-dichlorophenyl) derivatives in agricultural research?

  • Methodological Answer : Structurally related compounds like Procymidone (N-(3,5-dichlorophenyl)-1,2-dimethylcyclopropanedicarboximide) are used as fungicides. Research protocols evaluate:
  • Efficacy : Dose-response studies on crop pathogens (e.g., Botrytis cinerea in strawberries).
  • Environmental persistence : Soil half-life and metabolite profiling via HPLC .

Advanced Research Questions

Q. How does metabolic activation via cytochrome P450 (CYP) enzymes influence the toxicity of N-(3,5-dichlorophenyl)succinimide (NDPS)?

  • Methodological Answer : NDPS requires bioactivation by hepatic CYP enzymes (e.g., CYP2E1) to generate reactive intermediates. Experimental approaches include:
  • Enzyme induction : Pretreatment with acetone or ethanol to upregulate CYP isoforms.
  • Inhibitor studies : Co-administration of CYP inhibitors (e.g., disulfiram) to block bioactivation.
  • Metabolite profiling : LC-MS/MS identification of nephrotoxic metabolites like N-(3,5-dichlorophenyl)-2-hydroxysuccinimide (NDHS). Enhanced toxicity in acetone-pretreated rats correlates with CYP2E1 induction .

Q. What contradictory findings exist regarding dose-dependent interactions between N-(3,5-dichlorophenyl) derivatives and CYP inducers?

  • Methodological Answer : While high-dose acetone (≥500 mg/kg) potentiates NDPS nephrotoxicity via CYP2E1 induction, lower doses (≤200 mg/kg) show no effect. Contradictions arise from:
  • Threshold effects : Enzyme induction requires a minimum inducer concentration.
  • Competitive inhibition : Low-dose acetone may compete with NDPS for CYP binding sites.
  • Experimental design : Strain-specific CYP expression (e.g., Fischer 344 vs. Sprague-Dawley rats) impacts outcomes .

Q. How can structure-activity relationships (SAR) guide the design of N-(3,5-dichlorophenyl) analogs with improved anticancer activity?

  • Methodological Answer : SAR studies on pyrazoline and chalcone derivatives reveal:
  • Electron-withdrawing groups (e.g., Cl at 3,5-positions) enhance cytotoxicity.
  • Triazine hybrids : Incorporating 1,3,5-triazine moieties improves DNA intercalation and topoisomerase inhibition.
  • In silico modeling : Molecular docking (e.g., with EGFR or PARP targets) prioritizes candidates for synthesis.
    Example: N-(3,5-dichlorophenyl)pyrazoline-triazine hybrids show IC₅₀ values <10 µM in breast cancer cell lines .

Q. What methodologies resolve discrepancies in gender-specific toxicity of N-(3,5-dichlorophenyl) metabolites?

  • Methodological Answer : Gender dimorphism in toxicity (e.g., higher NDHS nephrotoxicity in male rats) is investigated via:
  • Hormonal modulation : Castration/estrogen supplementation in male/female models.
  • Kinetic studies : Gender differences in renal excretion rates (e.g., faster clearance in females).
  • Proteomics : Sex-specific expression of renal transporters (e.g., OAT1/OAT3) .

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